N,N'-Bis-Fmoc-diaminoacetic acid
N,N'-Bis-Fmoc-diaminoacetic acid
Brand Name:
Vulcanchem
CAS No.:
668492-50-0
VCID:
VC21108140
InChI:
InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36)
SMILES:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula:
C32H26N2O6
Molecular Weight:
534.6 g/mol
N,N'-Bis-Fmoc-diaminoacetic acid
CAS No.: 668492-50-0
Cat. No.: VC21108140
Molecular Formula: C32H26N2O6
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668492-50-0 |
|---|---|
| Molecular Formula | C32H26N2O6 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |
| Standard InChI Key | GIECFDYTZAMGNM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator